4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane
Description
Historical Evolution of Boronic Ester Chemistry
The development of boronic esters as synthetic intermediates traces back to early 19th-century work on boric acid derivatives. Key milestones include:
This progression highlights boronic esters’ transition from simple acids to precision-engineered reagents for modern synthesis.
Structural Significance of 4,4,5,5-Tetramethyl-dioxaborolane Frameworks
The 1,3,2-dioxaborolane scaffold provides critical advantages:
Steric and Electronic Protection :
Solubility and Reactivity :
Table 1: Comparative Stability of Boronic Esters
| Ester Type | Hydrolysis Resistance | Reactivity in Suzuki Couplings |
|---|---|---|
| Methyl boronate | Moderate | High (low steric hindrance) |
| Ethyl boronate | Moderate | Moderate |
| Pinacol boronate | High | Moderate (steric bulk) |
| 4,4,5,5-Tetramethyl | Very high | Tunable (dependent on substituents) |
This framework balances stability and reactivity, making it ideal for demanding synthetic protocols.
Role of Phenethoxy Aryl Substituents in Boronate Reactivity
The 4-phenethoxyphenyl group introduces distinct electronic and steric effects:
Electronic Influence :
- The phenethoxy group (-OCH~2~C~6~H~5~) acts as an electron-donating substituent via resonance, reducing the boron’s electrophilicity compared to electron-withdrawing groups (e.g., nitro).
- This modulation enables selective reactivity in cross-couplings, particularly with aryl halides bearing electron-deficient substituents.
Steric and Conformational Effects :
Table 2: Substituent Effects on Suzuki Coupling Efficiency
| Substituent | Reactivity | Example Applications |
|---|---|---|
| 4-Nitrophenyl | High | Electron-deficient aryl coupling partners |
| 4-Methoxyphenyl | Moderate | General-purpose substrates |
| 4-Phenethoxyphenyl | Tunable | Sterically hindered or electron-rich partners |
This substituent profile positions the compound for applications requiring controlled reactivity in complex systems.
Contemporary Research Motivations and Knowledge Gaps
Recent advances and unresolved challenges include:
Applications in Materials Science :
Bioorthogonal Chemistry :
Knowledge Gaps :
Table 3: Emerging Frontiers and Challenges
| Field | Opportunities | Barriers |
|---|---|---|
| Catalysis | Stereoselective cross-couplings | Limited enantioselective methodologies |
| Biomaterials | Dynamic covalent networks | Hydrolytic stability in aqueous environments |
| Radiopharmaceuticals | [^18^F]-labeled antibodies | Low specific activity in complex systems |
Addressing these gaps requires interdisciplinary approaches combining synthetic chemistry, materials science, and computational modeling.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMDTNMHZSXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-phenethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-Phenethoxyphenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride, often using reducing agents like lithium aluminum hydride.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Boronic Acids and Esters : The compound acts as a versatile reagent in organic synthesis. Boron-containing compounds like 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane are crucial for the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry
Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of boronic acids have shown promise in inhibiting proteasomes, which are implicated in cancer cell proliferation. The specific structure of this compound may enhance its effectiveness as a drug candidate by improving solubility and bioavailability.
Material Science
Polymer Chemistry : The compound can be utilized in the development of new polymers with enhanced properties. Its ability to form stable complexes with various substrates allows for the creation of materials with specific functionalities, such as improved thermal stability and mechanical strength.
Sensors and Detection Systems
Fluorescent Probes : The unique structural features of this compound make it suitable for developing fluorescent sensors. These sensors can detect specific ions or molecules in biological systems, providing valuable tools for biochemical analysis and diagnostics.
Case Study 1: Suzuki-Miyaura Coupling Reactions
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound as a coupling partner in Suzuki reactions. The compound facilitated the formation of biaryl compounds under mild conditions with high yields and selectivity. This study highlights its potential utility in synthesizing complex organic molecules efficiently .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of boron-containing compounds revealed that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of proteasome activity, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial in catalytic processes and in the stabilization of transition states during reactions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Substituent Effects on Reactivity and Stability
- For example, nitro groups may hinder Suzuki-Miyaura couplings due to competitive side reactions.
- Steric Effects : Branched substituents (e.g., 2-phenylpropyl in ) introduce steric bulk, which can reduce reaction rates in catalytic processes. Conversely, linear chains (e.g., phenethyl in ) offer moderate steric hindrance.
- Stability : Halogenated derivatives (e.g., bromophenyl in ) are stable under standard conditions but may undergo undesired dehalogenation under harsh reaction conditions.
Spectroscopic Characterization
- ¹¹B NMR Shifts : The boron chemical shift is sensitive to substituent effects. For instance, the phenethyl derivative exhibits a ¹¹B shift at 33.7 ppm , whereas a chloro-substituted analog (e.g., 2d in ) shows a downfield shift to 30.6 ppm, suggesting electronic modulation by the substituent.
- ¹H NMR Trends : Aromatic protons in phenethyl derivatives resonate at δ 7.28–7.20 (m, 4H) and δ 7.15 (t, 1H) , while branched alkyl substituents (e.g., 2-phenylpropyl) show upfield shifts for benzylic protons (δ 1.36, s) .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1221824-16-3) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHBO, with a molecular weight of 324.22 g/mol. The compound is characterized by a dioxaborolane ring which contributes to its reactivity and biological activity.
Pharmacological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antioxidant Properties : The compound has shown potential as an antioxidant. It was found to scavenge free radicals effectively in various assays, indicating its possible role in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of certain kinases that are crucial for cancer cell survival .
The proposed mechanism of action for this compound involves:
- Interaction with Cellular Targets : The dioxaborolane moiety is believed to interact with cellular targets such as proteins and nucleic acids. This interaction may disrupt normal cellular functions leading to apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative damage in cells and tissues. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Breast Cancer Cells : In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased Annexin V staining .
- Antioxidant Efficacy Assessment : A study evaluating the antioxidant capacity of this compound compared it with well-known antioxidants like vitamin C and E. The results indicated that the compound exhibited comparable radical scavenging activity .
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 324.22 g/mol |
| Antitumor Activity | Induces apoptosis in breast cancer cells |
| Antioxidant Activity | Scavenges free radicals |
| Enzyme Inhibition | Inhibits specific kinases |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via lithiation of aryl halides followed by transmetallation with pinacol boronate esters. For example, lithiated 4-bromophenyl derivatives react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at low temperatures (-78°C) to form the target compound .
- Purity Validation : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and X-ray crystallography (for crystalline derivatives) to resolve stereochemical ambiguities .
Q. What role does this compound play in cross-coupling reactions, and what catalysts are commonly employed?
- Application : It serves as a boronic ester precursor in Suzuki-Miyaura couplings for C–C bond formation. For example, Ir-catalyzed photoredox conditions enable coupling with carbonyl compounds to generate α-aminoboronic acids, which are serine protease inhibitors .
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are standard for Suzuki reactions, while Ir(ppy)₃ facilitates photoredox activation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store under inert gas (argon) at -20°C in flame-sealed ampules. Avoid moisture to prevent hydrolysis of the borolane ring .
- Safety : Use PPE (gloves, masks) and work in a fume hood due to potential respiratory and skin irritation hazards .
Advanced Research Questions
Q. How can low yields (<30%) in the synthesis of this compound be addressed?
- Optimization Strategies :
- Temperature Control : Maintain strict cryogenic conditions (-78°C) during lithiation to minimize side reactions .
- Catalyst Screening : Test alternative ligands (e.g., SPhos) to enhance Pd-catalyzed coupling efficiency.
- Purification : Use gradient column chromatography (hexanes/EtOAc with 0.25% Et₃N) to improve separation of boronate esters from byproducts .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for derivatives?
- Contradiction Example : Discrepancies in ¹H NMR shifts for aryl protons may arise from solvent polarity or aggregation effects.
- Resolution :
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to assess dynamic effects.
- Compare with high-resolution mass spectrometry (HRMS) and single-crystal XRD data to confirm molecular identity .
Q. Can this compound be used in multi-component reactions to access heterocyclic scaffolds?
- Methodology : Yes. It participates in one-pot borylation/Suzuki sequences. For example:
Step 1 : Lithiate 4-bromo-N-Boc-aniline.
Step 2 : Transmetallate with the borolane.
Step 3 : Couple with a pyridine-3-boronic ester to form aminopyridine derivatives .
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
